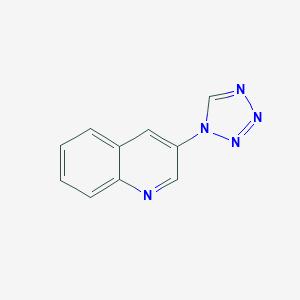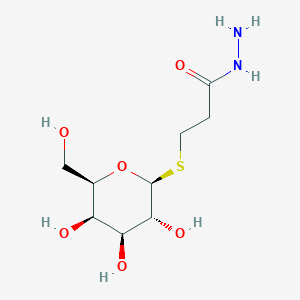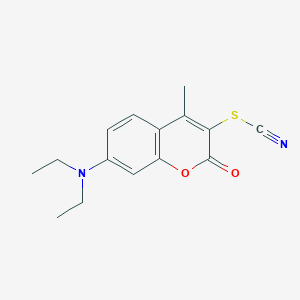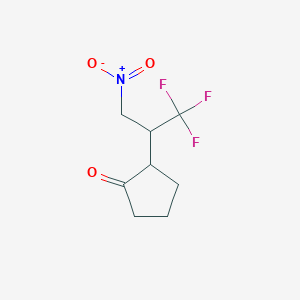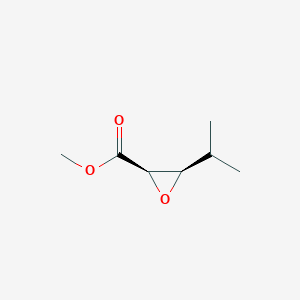
Methyl (2R,3R)-3-propan-2-yloxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R,3R)-3-propan-2-yloxirane-2-carboxylate, also known as methyl 2R,3R-epoxy-4-oxo-4-phenylbutanoate, is a chemical compound that is widely used in scientific research. It is a chiral molecule that has two stereoisomers, namely (2R,3R) and (2S,3S). The (2R,3R) stereoisomer is the active form of the compound and has been found to have several interesting properties that make it useful in various applications.
Mecanismo De Acción
The mechanism of action of Methyl (2R,3R)-3-propan-2-yloxirane-2-carboxylate (2R,3R)-3-propan-2-yloxirane-2-carboxylate is not well understood. However, it is believed to act as a nucleophile in various reactions and can undergo ring-opening reactions to form various derivatives.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, making it useful in the treatment of various inflammatory conditions. It has also been found to have antitumor activity and can induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl (2R,3R)-3-propan-2-yloxirane-2-carboxylate (2R,3R)-3-propan-2-yloxirane-2-carboxylate in lab experiments is its high enantiomeric purity. This makes it useful in various stereoselective reactions. However, one of the limitations of using this compound is its relatively high cost, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the use of Methyl (2R,3R)-3-propan-2-yloxirane-2-carboxylate (2R,3R)-3-propan-2-yloxirane-2-carboxylate in scientific research. One of the most promising areas is in the development of new drugs and pharmaceuticals. The compound has been found to have several interesting properties that make it useful in the treatment of various diseases. Another area of future research is in the development of new synthetic methods for the production of this compound and its derivatives. This can help to reduce the cost of the compound and make it more widely available for use in various applications.
Métodos De Síntesis
Methyl (2R,3R)-3-propan-2-yloxirane-2-carboxylate can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of this compound 3-oxo-4-phenylbutanoate with ethyl chloroformate in the presence of a base such as sodium hydride. The resulting product is then treated with a chiral auxiliary such as (R)-(-)-2,2-dithis compound-1,3-dioxolane-4-methanol to obtain the (2R,3R) stereoisomer with high enantiomeric purity.
Aplicaciones Científicas De Investigación
Methyl (2R,3R)-3-propan-2-yloxirane-2-carboxylate has been extensively studied for its various scientific research applications. One of the most important applications of this compound is in the field of organic synthesis. It is widely used as a building block in the synthesis of various natural products and pharmaceuticals.
Propiedades
Número CAS |
119163-07-4 |
|---|---|
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
methyl (2R,3R)-3-propan-2-yloxirane-2-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-4(2)5-6(10-5)7(8)9-3/h4-6H,1-3H3/t5-,6-/m1/s1 |
Clave InChI |
JXQRMKFKECKIRE-PHDIDXHHSA-N |
SMILES isomérico |
CC(C)[C@@H]1[C@@H](O1)C(=O)OC |
SMILES |
CC(C)C1C(O1)C(=O)OC |
SMILES canónico |
CC(C)C1C(O1)C(=O)OC |
Sinónimos |
erythro-Pentonic acid, 2,3-anhydro-4,5-dideoxy-4-methyl-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



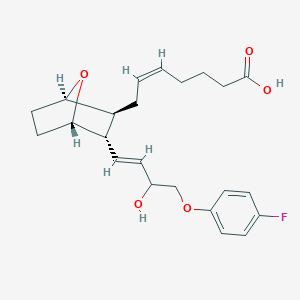

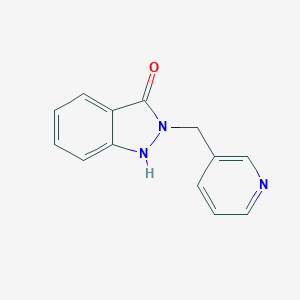
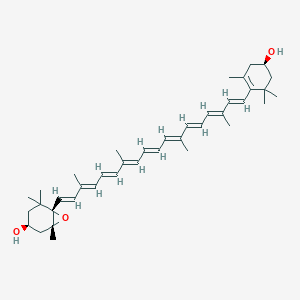
![3-Methyl-4H-pyrano[3,4-d]isoxazole-4,6(7H)-dione](/img/structure/B39727.png)
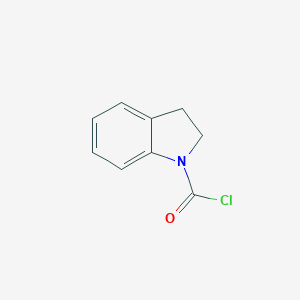
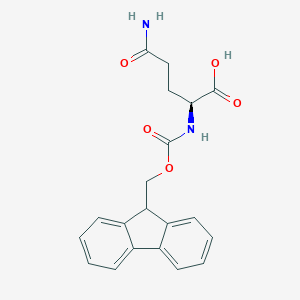
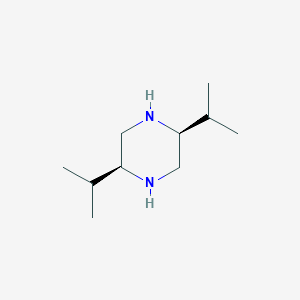
![4-Amino-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B39735.png)
